molecular formula C20H20F6N2O3S B11490784 Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B11490784
M. Wt: 482.4 g/mol
InChI Key: URALGNZDKKWLSA-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Introduction of the Hexafluoro Group: The hexafluoro group can be introduced via a nucleophilic substitution reaction using hexafluoroacetone.

    Acylation: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hexafluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: The compound can be used in the synthesis of advanced materials such as conductive polymers.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hexafluoro group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C20H20F6N2O3S

Molecular Weight

482.4 g/mol

IUPAC Name

methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-[(2-phenylacetyl)amino]propan-2-yl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H20F6N2O3S/c1-4-13-11(2)32-16(15(13)17(30)31-3)28-18(19(21,22)23,20(24,25)26)27-14(29)10-12-8-6-5-7-9-12/h5-9,28H,4,10H2,1-3H3,(H,27,29)

InChI Key

URALGNZDKKWLSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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